![molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6](/img/structure/B1315626.png)

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Overview

Description

Scientific Research Applications

Maillard Reactions and Melanoidin Formation

- A study investigated the Maillard reaction system of 2-deoxy-D-ribose/methyl 4-aminobutyrate, identifying N-substituted 2-(hydroxymethyl)pyrrole as a major product. This compound's extraordinary reactivity suggests its significance in melanoidin formation in Maillard reactions, with potential antioxidative activity (Tressl et al., 1998).

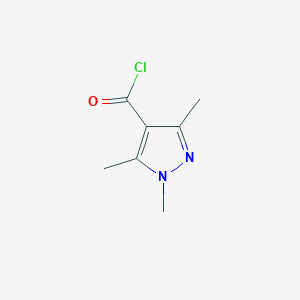

Chemical Synthesis and Reactions

- Research by Fan, Li, and Wang (2009) described a one-pot oxidative decarboxylation-Friedel–Crafts reaction involving derivatives of pyrrolidine-2,5-dione. This study highlights the compound's role in chemical synthesis and potential applications in creating complex molecules (R. Fan et al., 2009).

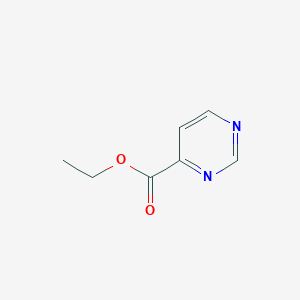

Molecular Structure Analysis

- Burgess et al. (1998) conducted a study on the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which include compounds related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. They found that these compounds exhibit hydrogen-bonded dimeric pairs (J. Burgess et al., 1998).

Synthesis of Medicinal Molecules

- Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones derivatives, emphasizing their significance in creating new medicinal molecules with improved biological activity. This study highlights the potential pharmaceutical applications of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (D. D. Rubtsova et al., 2020).

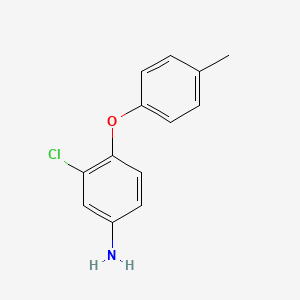

Antioxidant Properties

- A study focused on the synthesis and antioxidant activity evaluation of 3-pyrroline-2-ones, which are structurally related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. The research found significant radical scavenging activity, suggesting potential applications in antioxidant therapies (N. Nguyen et al., 2022).

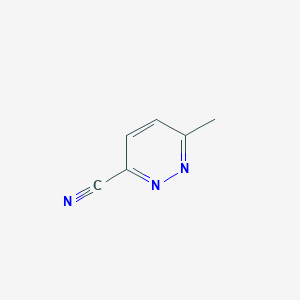

Applications in Alzheimer's Research

- Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one derivatives and evaluated them for anti-Alzheimer's activity. This indicates the potential use of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one in developing treatments for neurodegenerative diseases (M. Gupta et al., 2020).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBZCXJUQRZHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540344 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |

CAS RN |

96449-62-6 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)